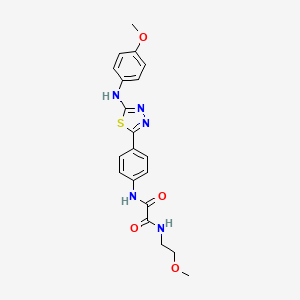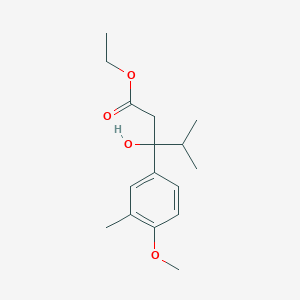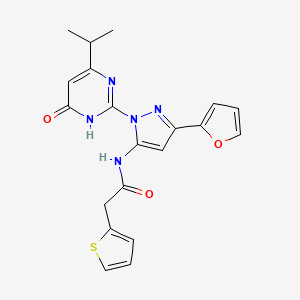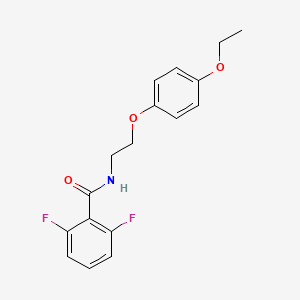
N1-(2-methoxyethyl)-N2-(4-(5-((4-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule. It contains functional groups such as methoxy, phenyl, and thiadiazol .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds often involve the use of boronic esters in their synthesis . Protodeboronation of pinacol boronic esters is a common method used in organic synthesis .Aplicaciones Científicas De Investigación
Photodynamic Therapy Applications
The study by Pişkin, Canpolat, and Öztürk (2020) demonstrates the synthesis and characterization of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing a Schiff base. These compounds, including thiadiazole derivatives, exhibit excellent photophysical and photochemical properties crucial for photodynamic therapy (PDT). Their high singlet oxygen quantum yield and good fluorescence properties make them promising Type II photosensitizers for cancer treatment in PDT (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial Activity
The research by Ameen and Qasir (2017) on 2-Amino-5-Mercapto-1,3,4-Thiadiazole Derivatives explores their therapeutic effects, including antimicrobial activities. These derivatives are synthesized in the hope of exhibiting activities as antibacterial and antifungal agents, highlighting the potential of thiadiazole-containing compounds in addressing a range of pathological conditions (Ameen & Qasir, 2017).
Anticancer Properties
Gür et al. (2020) designed and synthesized a series of Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine to investigate their biological activities. Among these compounds, some showed high DNA protective ability against oxidative Fenton mixture and strong antimicrobial activity. Particularly, compound 3A exhibited significant cytotoxicity on cancer cell lines, highlighting the potential for chemotherapy drug utilization (Gür et al., 2020).
Corrosion Inhibitor Design
The research by Attou et al. (2020) on 2-amino-5-(2-methoxyphenyl)-1,3,4-thiadiazole as a novel corrosion inhibitor for mild steel in acidic environments shows the compound's efficiency in corrosion protection. The study concludes that this thiadiazole derivative can achieve a protection degree of approximately 98% and acts as a mixed-kind inhibitor, demonstrating its potential in industrial applications (Attou et al., 2020).
Safety and Hazards
Propiedades
IUPAC Name |
N'-[4-[5-(4-methoxyanilino)-1,3,4-thiadiazol-2-yl]phenyl]-N-(2-methoxyethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O4S/c1-28-12-11-21-17(26)18(27)22-14-5-3-13(4-6-14)19-24-25-20(30-19)23-15-7-9-16(29-2)10-8-15/h3-10H,11-12H2,1-2H3,(H,21,26)(H,22,27)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPBWFVUANJDABN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=O)NC1=CC=C(C=C1)C2=NN=C(S2)NC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(2-Fluorophenyl)-2-hexyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2710613.png)
![5-[2-(4-Methoxyphenyl)ethyl]pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2710614.png)
![N-[2-(1H-indol-3-yl)ethyl]-N'-(4-methoxyphenyl)oxamide](/img/structure/B2710616.png)


![[4,6-dimethyl-3-(1H-pyrrol-1-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl](4-methylphenyl)methanone](/img/structure/B2710622.png)




![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2710629.png)


![2-methoxy-6-[(E)-(5,6,7,8-tetrahydronaphthalen-1-ylimino)methyl]phenol](/img/structure/B2710634.png)